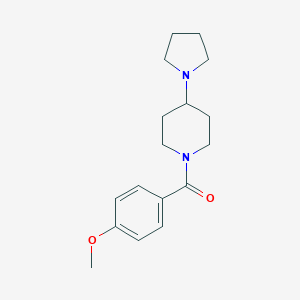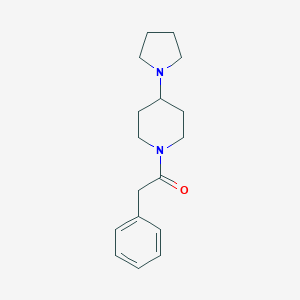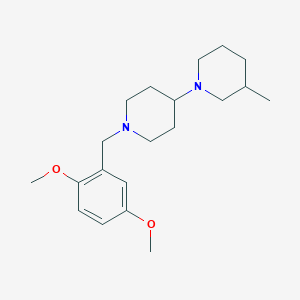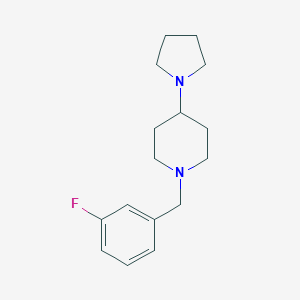![molecular formula C24H32FN3O B247052 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine, commonly known as EBP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields.
作用機序
EBP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It also has affinity for the dopamine transporter (DAT) and the sigma-1 receptor. The exact mechanism of action of EBP is still under investigation, but it is thought to modulate the levels of various neurotransmitters and neurotrophic factors in the brain.
Biochemical and Physiological Effects:
EBP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the brain, which are important for neuroplasticity and neuronal survival. It also modulates the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. EBP has been shown to have minimal effects on body weight, food intake, and locomotor activity in animal models.
実験室実験の利点と制限
EBP has several advantages for lab experiments, including its high selectivity for the serotonin transporter and its ability to cross the blood-brain barrier. However, EBP has limited solubility in water and can be difficult to work with in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on EBP, including its potential as a therapeutic agent for Alzheimer's disease, depression, anxiety disorders, and cancer. Further studies are needed to elucidate the exact mechanism of action of EBP and to optimize its pharmacokinetic properties. The development of novel analogs and formulations of EBP may also lead to improved therapeutic efficacy and reduced side effects.
合成法
EBP can be synthesized through a multi-step process involving the reaction of 1-(2-ethoxybenzyl)piperazine with 2-fluorobenzaldehyde, followed by cyclization with piperidine. The compound can be purified through recrystallization and column chromatography.
科学的研究の応用
EBP has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, EBP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, EBP has been studied as a potential treatment for depression and anxiety disorders. In oncology, EBP has been shown to have anti-tumor effects and can enhance the efficacy of chemotherapy drugs.
特性
製品名 |
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine |
|---|---|
分子式 |
C24H32FN3O |
分子量 |
397.5 g/mol |
IUPAC名 |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C24H32FN3O/c1-2-29-24-10-6-3-7-20(24)19-26-13-11-21(12-14-26)27-15-17-28(18-16-27)23-9-5-4-8-22(23)25/h3-10,21H,2,11-19H2,1H3 |
InChIキー |
JXTZQKXNYKJNGK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
正規SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)

![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)

